2-chloro-4-(1H-tetrazol-1-yl)pyridine
Description
Contextual Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor and a base make it a privileged scaffold in drug design and a valuable component in catalysis and materials science.
Overview of Halogenated Pyridine Chemistry in Synthetic Methodologies
Halogenated pyridines are exceptionally important building blocks in organic synthesis. The introduction of a halogen atom onto the pyridine ring serves several critical functions:
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions. A halogen at these positions acts as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
Cross-Coupling Reactions: Halogenated pyridines are key substrates for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the construction of complex molecular architectures.
The position of the halogen on the pyridine ring dictates its reactivity and the types of transformations it can undergo, making the regioselective halogenation of pyridines a critical aspect of synthetic strategy.
Role of Pyridine-Based Heterocycles as Synthetic Intermediates
Pyridine-based heterocycles are frequently employed as intermediates in multi-step synthetic sequences. Their ability to be functionalized in a controlled manner allows for the systematic elaboration of molecular complexity. The pyridine nitrogen can also be used to direct reactions to specific positions on the ring or to modulate the reactivity of other functional groups within the molecule. The stability of the pyridine core under a variety of reaction conditions further enhances its utility as a foundational element in the synthesis of high-value compounds.
Foundational Concepts of Tetrazole Chemistry and Bioisosterism
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. This high nitrogen content imparts unique chemical and physical properties to tetrazole-containing compounds, making them valuable in medicinal chemistry and materials science.
Historical Development of Tetrazole Synthesis and Transformations
The first synthesis of a tetrazole derivative was reported in the late 19th century. Since then, a variety of synthetic methods have been developed. The most common and versatile approach is the [3+2] cycloaddition of an azide (B81097) (such as sodium azide or hydrazoic acid) with a nitrile. This reaction can be catalyzed by various Lewis and Brønsted acids. Other methods for tetrazole synthesis have also been explored, including the transformation of other heterocyclic systems. The functionalization of the tetrazole ring, either at the carbon atom (C-5) or the nitrogen atoms (N-1 or N-2), allows for the fine-tuning of its properties.
Understanding Tetrazole Reactivity in the Context of Heterocyclic Systems
The tetrazole ring is characterized by its aromaticity and a high degree of electronic delocalization. Key aspects of its reactivity include:
Acidity: The N-H proton of a 1H-tetrazole is acidic, with a pKa value comparable to that of a carboxylic acid. This allows for deprotonation to form the tetrazolate anion, which is a key feature in its biological activity.
Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring can act as ligands, coordinating to metal centers. This property is exploited in the development of coordination polymers and metal-organic frameworks.
Bioisosterism: One of the most significant applications of the tetrazole moiety is as a bioisostere for the carboxylic acid group. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The tetrazole group mimics the steric and electronic properties of a carboxylic acid, but often with improved metabolic stability and bioavailability.
Integration of Pyridine and Tetrazole Moieties: Academic Rationale
The combination of a pyridine ring and a tetrazole moiety within a single molecule, such as in the hypothetical "2-chloro-4-(1H-tetrazol-1-yl)pyridine," is driven by a clear academic and industrial rationale. This integration aims to create novel chemical entities with tailored properties for various applications, particularly in drug discovery.
The academic rationale for designing such a hybrid molecule includes:
Synergistic Effects: Combining the established pharmacological properties of pyridines with the favorable bioisosteric and metabolic characteristics of tetrazoles can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.
Scaffold for Library Synthesis: The 2-chloro-4-(substituted)pyridine scaffold is a versatile platform for the generation of compound libraries. The chlorine atom can be displaced by a variety of nucleophiles or engaged in cross-coupling reactions, while the tetrazole moiety can be further functionalized. This allows for the systematic exploration of structure-activity relationships (SAR).
Design Principles for Fused and Linked Heterocyclic Systems
The construction of molecules containing multiple heterocyclic rings, such as this compound, is guided by several design principles aimed at achieving specific properties. A primary strategy is "molecular hybridization," which involves combining two or more different pharmacophores or functional scaffolds to create a new hybrid molecule with potentially enhanced or novel activities. mdpi.com
Design principles are also crucial in the development of energetic materials, where linked nitrogen-rich heterocyles like tetrazoles and triazoles are synthesized to achieve high detonation performance combined with thermal stability. rsc.org In medicinal chemistry, linking heterocycles is a strategy to create ligands that can interact with multiple binding sites on a biological target or to fine-tune the molecule's solubility and metabolic profile. nih.gov The introduction of a tetrazole ring, for example, can increase metabolic stability. researchgate.net
Theoretical Implications of Combined Ring Systems
Combining a halogenated pyridine with a tetrazole ring has significant theoretical implications for the molecule's electronic structure and reactivity. The pyridine ring, particularly when substituted with an electronegative chlorine atom, acts as an electron-withdrawing system. Conversely, the tetrazole ring is an electron-rich aromatic system with high nitrogen content. nih.gov
The interaction between these two rings gives rise to notable electronic effects. Quantum chemical analyses of similar systems, such as 2-arylphenyl-1H-tetrazoles, reveal the presence of through-space polar-π interactions between the tetrazole ring and adjacent aromatic systems. d-nb.inforesearchgate.net These noncovalent interactions can influence the molecule's conformation and its acidity (pKa). The acidity of the N-H proton on the tetrazole ring, for instance, can be modulated by the electronic effects of the substituent on the other ring. d-nb.inforesearchgate.net
Overview of Advanced Research Methodologies Applicable to this compound
A comprehensive understanding of this compound requires the application of various advanced research methodologies to elucidate its structure, properties, and reactivity.
Spectroscopic and Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups and vibrational modes of the pyridine and tetrazole rings.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, including intermolecular interactions like hydrogen bonding.
Computational and Theoretical Chemistry: Computational modeling has become an indispensable tool in heterocyclic chemistry. researchgate.net For a molecule like this compound, these methods can predict and rationalize its properties:
Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO-LUMO). researchgate.net
Energy Decomposition Analysis (EDA): This method can be used to analyze the physical nature of interactions within the molecule, such as the polar-π interactions between the tetrazole and pyridine rings. d-nb.info
The combination of these experimental and computational methods allows for a thorough characterization of the molecule, from its fundamental structure to its subtle electronic properties and potential reactivity.
Data Tables
Table 1: General Properties of this compound This table presents basic identification information for the compound.
| Property | Value |
| Chemical Formula | C₆H₄ClN₅ |
| Molecular Weight | 181.58 g/mol |
| CAS Number | 1428233-50-4 pharmint.net |
Table 2: Representative Analytical Data This table illustrates the types of data that would be obtained through the advanced research methodologies described. The values presented are hypothetical and representative, as detailed experimental and computational studies for this specific compound are not widely available in published literature.
| Methodology | Parameter | Representative Information |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to protons on the pyridine and tetrazole rings. |
| ¹³C NMR | Chemical Shift (δ) | Signals for each unique carbon atom in the pyridine and tetrazole rings. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Vibrational bands for C=N, C=C aromatic stretching, and C-Cl bond. |
| HRMS | m/z | [M+H]⁺ peak confirming the molecular formula C₆H₅ClN₅⁺. |
| X-ray Crystallography | Dihedral Angle | Angle between the planes of the pyridine and tetrazole rings. |
| DFT Calculation | HOMO-LUMO Gap | Energy difference indicating electronic excitability and chemical reactivity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(tetrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-6-3-5(1-2-8-6)12-4-9-10-11-12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFXHVFXKMANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=NN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 4 1h Tetrazol 1 Yl Pyridine and Its Derivatives
Strategies for Regioselective Functionalization of the Pyridine (B92270) Ring
The pyridine ring, a cornerstone of many pharmaceutical and agrochemical compounds, presents unique challenges and opportunities for synthetic chemists. The presence of the nitrogen atom significantly influences the ring's electronic properties, making it susceptible to nucleophilic attack at the C-2 and C-4 positions. For 2-chloro-4-(1H-tetrazol-1-yl)pyridine, these inherent electronic features, combined with the nature of the substituents, dictate the regioselectivity of its functionalization.
Nucleophilic Aromatic Substitution (SNAr) Approaches at C-2 of the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as the pyridine core in this compound. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. In the case of pyridine, the nitrogen atom can stabilize the negative charge of the intermediate, particularly when the attack occurs at the C-2 or C-4 positions semanticscholar.org.
The displacement of the chloride ion at the C-2 position of the pyridine ring is a key transformation for introducing a wide range of functional groups. The efficiency of this SNAr reaction is highly dependent on several factors, including the nature of the nucleophile, the solvent, the base, and the reaction temperature.
For the synthesis of related aminopyridine derivatives, optimization of reaction conditions has been shown to be crucial. For instance, in the synthesis of 3-amino-1,2-benzisoxazoles, a study demonstrated the importance of solvent selection, with THF proving to be the most efficient medium for a similar nucleophilic aromatic substitution reaction wikipedia.org. The choice of base is also critical; common bases used in SNAr reactions include potassium carbonate, sodium hydride, and organic amines like triethylamine. The temperature can also be a key parameter to control, with microwave irradiation sometimes employed to accelerate the reaction and improve yields.
A hypothetical optimization table for the displacement of chloride from this compound with a generic nucleophile (Nu-H) is presented below, based on common practices in SNAr chemistry.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 100 | 12 | Moderate |
| 2 | DMSO | K₂CO₃ | 100 | 12 | Moderate |
| 3 | THF | NaH | 65 | 8 | High |
| 4 | Dioxane | Cs₂CO₃ | 100 | 10 | Good |
| 5 | Acetonitrile | Et₃N | 80 | 16 | Low |
This is a representative table based on general SNAr optimization strategies and does not represent experimentally verified data for this specific compound.
Halogen exchange reactions, a subset of nucleophilic aromatic substitution, are important for the synthesis of more reactive halo-substituted pyridines (e.g., iodo- or bromo-pyridines) from their chloro-analogs. These reactions are typically equilibrium-controlled, and the position of the equilibrium is influenced by the relative bond strengths of the carbon-halogen bonds and the nature of the halide source.
The mechanism of lithium-halogen exchange, a related transformation, has been proposed to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex" wikipedia.org. In this mechanism, the carbanion of an organolithium reagent attacks the halogen atom of the aryl halide. Another proposed mechanism involves a single electron transfer process with the generation of radical intermediates wikipedia.org. The rates of halogen exchange generally follow the trend I > Br > Cl, making the conversion of a chloropyridine to an iodopyridine a synthetically useful strategy wikipedia.org.
For this compound, a halogen exchange reaction with a source of iodide (e.g., sodium iodide) in a suitable solvent like DMF or acetonitrile, potentially with a copper(I) catalyst, could be envisioned to produce the more reactive 2-iodo-4-(1H-tetrazol-1-yl)pyridine, which would be a valuable intermediate for subsequent cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions for C-Cl Bond Transformations
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful for the functionalization of heteroaromatic compounds like this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium catalysts are widely used for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. For chloropyridines, which are generally less reactive than their bromo or iodo counterparts, the choice of a suitable phosphine (B1218219) ligand is crucial for achieving high yields.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | High |
| Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | Moderate |
This table presents typical conditions for Suzuki-Miyaura couplings of chloropyridines and does not represent experimentally verified data for this specific compound.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine wikipedia.orglibretexts.orgorganic-chemistry.org. This method is highly effective for the synthesis of arylalkynes. The reactivity of the halide follows the order I > Br > Cl > OTf wikipedia.org. For the less reactive this compound, more forcing conditions or the use of highly active catalyst systems would likely be necessary.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80-100 |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 100 |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 110 |
This table illustrates common conditions for Sonogashira couplings of aryl chlorides and does not represent experimentally verified data for this specific compound.
Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex with a bulky electron-rich phosphine ligand wikipedia.orglibretexts.orgacsgcipr.org. This reaction is highly versatile and tolerates a wide range of functional groups. For the amination of this compound, a variety of primary and secondary amines could be employed.
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 |
| G3-XPhos | (integrated) | LHMDS | THF | 80 |
This table shows typical conditions for Buchwald-Hartwig aminations of aryl chlorides and does not represent experimentally verified data for this specific compound.
Copper-catalyzed coupling reactions, such as the Ullmann condensation, have re-emerged as a cost-effective and environmentally friendly alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds nih.goviitm.ac.in. These reactions typically involve the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst, often with a ligand, and a base at elevated temperatures.
For the functionalization of this compound, copper-catalyzed methods could be employed to introduce various nucleophiles. For instance, a copper-catalyzed C-N coupling with an amine or a C-O coupling with an alcohol or phenol could provide access to a range of derivatives nih.govnih.gov. The choice of ligand, such as 1,10-phenanthroline or various amino acids, can be critical for the success of these reactions.
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 |
| Cu₂O | DMEDA | K₃PO₄ | Dioxane | 110 |
| Cu(OAc)₂ | L-proline | Cs₂CO₃ | DMSO | 130 |
This table provides examples of conditions for copper-catalyzed coupling reactions and does not represent experimentally verified data for this specific compound.
Methodologies for Tetrazole Ring Construction and Elaboration
The synthesis and subsequent functionalization of the tetrazole ring are pivotal in the generation of this compound and its derivatives. A variety of synthetic strategies have been developed to construct and modify this heterocyclic system.
[2+3] Cycloaddition Reactions with Nitriles and Azides
The most prevalent and versatile method for the synthesis of the tetrazole ring is the [2+3] cycloaddition of an azide (B81097) with a nitrile. nih.govacs.orgnih.govyoutube.comchempedia.inforesearchgate.net This reaction, often referred to as a Huisgen cycloaddition, provides a direct route to 5-substituted-1H-tetrazoles. In the synthesis of the target compound, this would involve the reaction of 2-chloro-4-cyanopyridine (B57802) with an azide source, typically sodium azide. The reaction mechanism is believed to proceed in a stepwise fashion, involving the initial formation of an open-chain imidoyl azide intermediate which then cyclizes. acs.orgacs.org
To enhance the rate and efficiency of the azide-nitrile cycloaddition, various catalysts have been employed. These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. youtube.comacs.orgorganic-chemistry.org
Lewis Acid Catalysis : A wide range of Lewis acids have been shown to effectively catalyze this reaction. Common examples include zinc salts (e.g., ZnCl₂, ZnBr₂), aluminum salts (e.g., AlCl₃), and various transition metal complexes. chempedia.infoacs.orgresearchgate.net For instance, zinc salts are known to catalyze the addition of sodium azide to nitriles in water, providing a green and efficient method. chempedia.info The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity. youtube.comresearchgate.net Cobalt(II) complexes have also been demonstrated to be effective catalysts for the synthesis of 1H-tetrazoles under homogeneous conditions. nih.gov
Organocatalysis : In addition to metal-based catalysts, certain organic molecules can also promote the formation of tetrazoles. For example, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride has been shown to accelerate the cycloaddition under neutral conditions with microwave heating. organic-chemistry.org These organocatalytic approaches offer the advantage of avoiding metal contamination in the final product. acs.orgrsc.orgnih.govacs.org
The following table summarizes some catalytic systems used for tetrazole synthesis.
| Catalyst Type | Example Catalyst | Substrates | Key Features |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Aromatic and Aliphatic Nitriles, Sodium Azide | Cost-effective, can be used in water. chempedia.info |
| Lewis Acid | Cobalt(II) Complex | Aryl Nitriles, Sodium Azide | Homogeneous catalysis, high yields. nih.gov |
| Organocatalyst | In situ generated from NMP | Organic Nitriles, Sodium Azide | Metal-free, neutral conditions, microwave-assisted. organic-chemistry.org |
The choice of solvent plays a crucial role in the outcome of the [2+3] cycloaddition reaction. Traditionally, polar aprotic solvents like dimethylformamide (DMF) have been used. acs.org However, in line with the principles of green chemistry, more environmentally benign solvent systems are being explored. benthamdirect.comeurekaselect.combenthamdirect.comjchr.orgresearchgate.net
Water has emerged as a highly effective and green solvent for these reactions, particularly when used in conjunction with a Lewis acid catalyst like a zinc salt. chempedia.info The use of ionic liquids has also been investigated as they can act as both the solvent and a source of the azide anion, and they are often recyclable. researchgate.net Solvent-free conditions, using microwave irradiation, have also been successfully employed, further enhancing the green credentials of the synthesis. researchgate.net
| Solvent System | Green Chemistry Aspect | Typical Conditions |
| Dimethylformamide (DMF) | Conventional, not considered green | Elevated temperatures. acs.org |
| Water | Environmentally friendly, safe | Often requires a Lewis acid catalyst. chempedia.info |
| Ionic Liquids | Recyclable, can act as azide source | Can lead to high yields under solvent-free conditions. researchgate.net |
| Solvent-Free | Minimizes waste | Often utilizes microwave irradiation. researchgate.net |
Post-Cycloaddition Functionalization of the Tetrazole Moiety (e.g., N-alkylation, N-arylation)
After the formation of the tetrazole ring, further functionalization can be achieved, most commonly through N-alkylation or N-arylation. This allows for the introduction of various substituents, which can significantly modulate the properties of the final compound.
A significant challenge in the N-functionalization of 1H-tetrazoles is controlling the regioselectivity, as substitution can occur at either the N1 or N2 position, leading to two distinct regioisomers. The outcome of the reaction is influenced by a variety of factors.
The nature of the substituent at the 5-position of the tetrazole ring, the type of alkylating or arylating agent, the choice of base, and the solvent all play a role in determining the N1/N2 ratio. For instance, the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov In contrast, other conditions might favor the N1 isomer. Computational studies have been employed to better understand and predict the regioselectivity of these reactions. mdpi.com The steric and electronic properties of the starting materials and reagents are key determinants of the final product distribution.
| Factor | Influence on Regioselectivity (N1 vs. N2) |
| Substituent at C5 | Electron-donating or withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms. |
| Alkylating/Arylating Agent | The steric bulk and electronic nature of the electrophile can favor one position over the other. |
| Base | The choice of base (e.g., K₂CO₃, NaH) can significantly alter the N1/N2 ratio. mdpi.combeilstein-journals.org |
| Solvent | The polarity and coordinating ability of the solvent can affect the reaction pathway and the stability of the intermediates. beilstein-journals.orgnih.gov |
Chan-Evans-Lam Coupling for Tetrazole Arylation
The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed cross-coupling reaction for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org It serves as a significant alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling, offering the advantage of often being conducted at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The reaction facilitates the N-arylation of various nitrogen-containing nucleophiles, including tetrazoles, with arylboronic acids. researchgate.netresearchgate.net
The mechanism, while complex and subject to the specific reaction conditions, is generally understood to involve a copper(II) catalyst. The catalytic cycle is proposed to initiate with the coordination of the N-nucleophile (1H-tetrazole) and the arylboronic acid to the copper center. This is followed by a transmetalation step. The resulting intermediate can then be oxidized to a transient copper(III) species, which undergoes reductive elimination to form the desired N-aryl tetrazole product and regenerate a copper(I) species. The copper(I) is then reoxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. wikipedia.org
For the synthesis of this compound, the CEL coupling would involve the reaction of 1H-tetrazole with a suitable boronic acid derivative, such as (2-chloropyridin-4-yl)boronic acid. The reaction is typically promoted by a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297), and may require a base and a ligand like pyridine to facilitate the reaction. wikipedia.orgacs.org The ability to use arylboronic acids makes this a highly versatile method for creating the crucial C-N bond between the pyridine and tetrazole rings. researchgate.net
Table 1: Typical Conditions for Chan-Evans-Lam N-Arylation of Tetrazoles
| Component | Examples | Purpose |
|---|---|---|
| Copper Catalyst | Cu(OAc)₂, Cu(OTf)₂ | Facilitates the cross-coupling |
| Aryl Source | (2-chloropyridin-4-yl)boronic acid | Provides the pyridine moiety |
| N-Nucleophile | 1H-Tetrazole | The tetrazole ring to be arylated |
| Base (optional) | Pyridine, Triethylamine (NEt₃) | Can facilitate deprotonation of the nucleophile |
| Ligand (optional) | Pyridine, other N-bases | Stabilizes the copper catalyst |
| Solvent | Dichloromethane (DCM), Toluene | Provides the reaction medium |
| Atmosphere | Air (Oxygen) | Often serves as the terminal oxidant |
Convergent and Divergent Synthetic Pathways to this compound
Conversely, a divergent synthesis begins with a common precursor that is progressively modified to create a variety of structurally related analogues. While perhaps less direct for producing a single target, this method is exceptionally powerful for generating chemical libraries for structure-activity relationship (SAR) studies. A divergent approach to the target compound might start with a 4-substituted-2-chloropyridine that undergoes a series of reactions to build the tetrazole ring onto the pyridine scaffold.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.goveurekaselect.com MCRs are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity, making them ideal for convergent syntheses. acs.orgnih.gov
The Ugi tetrazole four-component reaction (UT-4CR) is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles. acs.org This reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl azide). To apply this strategy to this compound, one could envision a pathway where a pyridine-derived component is used as one of the starting materials. For instance, reacting 2-chloro-4-formylpyridine, an amine, an isocyanide, and an azide source could potentially assemble a precursor that leads to the desired scaffold. The power of MCRs lies in their ability to combine multiple building blocks in a single, convergent step, offering a rapid entry to complex heterocyclic systems. semanticscholar.org
Table 2: Hypothetical Ugi-Azide Reaction Components for a Precursor
| Component | Example Reactant | Role in Product |
|---|---|---|
| Oxo Component | 2-Chloro-4-formylpyridine | Forms the pyridine backbone |
| Amine | Ammonia or a primary amine | Provides one nitrogen atom |
| Isocyanide | tert-Butyl isocyanide | Provides the carbon and a nitrogen atom of the tetrazole |
| Azide Source | Trimethylsilyl azide (TMSN₃) | Provides three nitrogen atoms for the tetrazole ring |
Cascade and Tandem Reactions for Complex Heterocycle Assembly
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. rsc.org This approach enhances synthetic efficiency by minimizing purification steps, reducing solvent waste, and saving time.
The synthesis of tetrazoles can be achieved through tandem processes. rsc.org A potential cascade strategy for assembling the this compound system could begin with a suitably functionalized 2-chloropyridine derivative. For example, a reaction could be designed where an initial intermolecular reaction creates a reactive intermediate in situ, which then undergoes a subsequent intramolecular cyclization to form the tetrazole ring. One such tandem process involves the reaction of aryl isothiocyanates with ammonia or amines to form thioureas. These thioureas can then be desulfurized to generate a carbodiimide or cyanamide intermediate, which subsequently reacts with an azide source to yield the tetrazole ring in a one-pot procedure. rsc.org This method avoids the handling of potentially unstable intermediates and streamlines the assembly of the final heterocyclic product.
Scalability and Process Development Considerations for this compound Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, cost-effectiveness, and environmental sustainability. researchgate.net The synthesis of this compound presents specific challenges that must be addressed for successful scale-up.
A primary safety concern is the use of azide reagents, such as sodium azide or hydrazoic acid, which are necessary for forming the tetrazole ring. These reagents are potentially explosive and toxic. Process development would focus on minimizing their accumulation, using safer alternatives (e.g., trimethylsilyl azide in some contexts), and implementing strict temperature and handling controls. The use of continuous flow reactors can be a highly effective strategy to mitigate these risks by ensuring that only small quantities of hazardous materials are reacting at any given moment. researchgate.net
Economic viability is another critical factor. The cost of starting materials, catalysts (e.g., copper salts for CEL coupling), and solvents must be minimized. Process optimization aims to maximize the reaction yield, reduce catalyst loading, and use recoverable or reusable reagents where possible.
Purification on a large scale presents a significant hurdle. Chromatographic purification, common in laboratory settings, is often impractical and expensive for bulk production. Therefore, developing a process that yields a product amenable to purification by crystallization or distillation is highly desirable. researchgate.net This involves careful selection of solvents and control over reaction conditions to minimize the formation of impurities that are difficult to separate.
Table 3: Key Considerations for Scalable Synthesis
| Consideration | Challenge | Potential Solution |
|---|---|---|
| Safety | Use of potentially explosive and toxic azides. | Implement continuous flow chemistry; use azide surrogates; strict process control. |
| Cost-Effectiveness | Expensive starting materials, catalysts, and solvents. | Optimize reaction for high yield; reduce catalyst loading; select cheaper reagents. |
| Process Efficiency | Multiple steps, long reaction times. | Develop convergent or cascade reactions; investigate microwave or flow chemistry to reduce time. |
| Purification | Reliance on chromatography. | Design synthesis to allow for purification by crystallization or distillation; develop efficient workup procedures. |
| Waste Management | Generation of hazardous waste. | Choose atom-economical reactions (e.g., MCRs); recycle solvents and catalysts. |
Strategic Utilization of 2 Chloro 4 1h Tetrazol 1 Yl Pyridine in Non Clinical Organic Synthesis
Applications as a Versatile Building Block in Multi-Step Organic Synthesis
The dual-functionality of 2-chloro-4-(1H-tetrazol-1-yl)pyridine, characterized by the electrophilic nature of the pyridine (B92270) ring and the nucleophilic/coordinating properties of the tetrazole ring, establishes it as a valuable precursor in multi-step synthetic sequences.
The chloro-substituent on the pyridine ring serves as an effective leaving group, facilitating the construction of fused and complex heterocyclic systems through intramolecular cyclization reactions. A common strategy involves an initial nucleophilic substitution at the C2 position, followed by a base-catalyzed ring closure.
For instance, in a reaction analogous to the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, this compound can be reacted with a sulfur-based nucleophile, such as methyl thioglycolate. osi.lv The initial S-alkylation product can then undergo an intramolecular cyclization upon treatment with a base, leading to the formation of a thieno[3,2-b]pyridine (B153574) system. The reactivity of the chloro-group is a pivotal aspect of this transformation, enabling the annulation of a new heterocyclic ring onto the pyridine core.
Table 1: Representative Transformation for Heterocyclic System Synthesis
| Reactant | Reagent | Product Type | Key Transformation |
|---|
This methodological approach underscores the utility of this compound as a starting material for generating molecular diversity in heterocyclic chemistry.
As an intermediate, this compound allows for the incorporation of the pyridine-tetrazole motif into larger, functional molecules. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group in medicinal chemistry, making this scaffold particularly relevant. beilstein-journals.orgnih.gov The synthetic value of the compound lies in its ability to participate in various cross-coupling reactions, where the chlorine atom is substituted with other organic fragments.
Standard transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, can be employed to form new carbon-carbon or carbon-nitrogen bonds at the C2 position. organic-chemistry.org For example, a Suzuki coupling reaction with an arylboronic acid would yield a 2-aryl-4-(1H-tetrazol-1-yl)pyridine derivative. This strategy provides a modular and efficient route to a wide array of substituted pyridines, where the pyridine-tetrazole core acts as a constant structural element. The use of tetrazole-containing building blocks in multicomponent reactions further highlights the strategic advantage of incorporating this moiety to create complex, drug-like molecules. beilstein-journals.org
Role in the Design and Synthesis of Advanced Materials
The pyridine and tetrazole moieties are both excellent coordinating ligands for metal ions, positioning this compound as a valuable precursor in the synthesis of coordination compounds and polymers. arkat-usa.org
While direct polymerization of this compound is not typical, it can be chemically modified to create a bifunctional monomer suitable for the synthesis of coordination polymers. A plausible synthetic methodology involves a two-step process:
Functionalization: The chlorine atom at the C2 position is replaced with a second coordinating group. This can be achieved via a cross-coupling reaction. For example, a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation and oxidation, could introduce a carboxylic acid group.
Polymerization: The resulting bifunctional ligand, now possessing both the tetrazole and a new coordinating group, can be reacted with metal salts (e.g., salts of Zn(II), Cu(II), or Cd(II)). arkat-usa.org The self-assembly process, driven by the coordination of the metal ions with the nitrogen atoms of the pyridine and tetrazole rings as well as the newly introduced group, would lead to the formation of a coordination polymer. The structure of such polymers can range from one-dimensional chains to complex three-dimensional frameworks. arkat-usa.org
This approach allows for the rational design of polymeric materials where the pyridine-tetrazole unit is a repeating structural component.
The most direct application of this compound in materials science is its use as a ligand in the synthesis of discrete coordination compounds. The molecule can act as a chelating ligand, binding to a metal center through both the pyridine nitrogen and one of the nitrogen atoms of the tetrazole ring.
Studies on the closely related 2-(tetrazol-1-yl)pyridine (B69947) (2-pytz) have shown that it can coordinate to various late transition metals, including platinum(II), palladium(II), and ruthenium(II). researchgate.net In these complexes, 2-pytz typically acts as an N,N-chelating ligand, coordinating through the pyridine nitrogen and the N2 atom of the tetrazole ring. researchgate.net A similar coordination mode is anticipated for this compound. The synthesis generally involves the direct reaction of the ligand with a metal salt, such as K₂PtCl₄ or PdCl₂, in a suitable solvent. researchgate.net The tetrazole moiety is a versatile coordinating group, capable of binding through different nitrogen atoms, which can lead to the formation of various complex geometries. arkat-usa.orgunimi.it
Table 2: Coordination Behavior of Pyridine-Tetrazole Ligands
| Metal Ion | Typical Coordination Mode | Resulting Complex Type |
|---|---|---|
| Pd(II) | N,N-chelation (Pyridine-N, Tetrazole-N2) | Square planar [Pd(L)Cl₂] |
| Pt(II) | N,N-chelation (Pyridine-N, Tetrazole-N2) | Square planar [Pt(L)Cl₂] |
Data based on the analogous ligand 2-(tetrazol-1-yl)pyridine. researchgate.net
Development of Novel Reagents and Catalysts Derived from this compound
The reactivity of the C-Cl bond offers a pathway to synthesize novel reagents and ligands for catalysis. The focus of this application is on the methodological creation of these tools, rather than an evaluation of their performance.
A key strategy is the conversion of the chloro-substituent into a functional group known to be active in catalysis. For example, a phosphine (B1218219) ligand could be synthesized. The methodological approach would involve a nucleophilic substitution reaction between this compound and a phosphide (B1233454) anion, such as lithium diphenylphosphide (LiPPh₂). The resulting product, 2-(diphenylphosphino)-4-(1H-tetrazol-1-yl)pyridine, would be a novel P,N-bidentate ligand.
This newly synthesized ligand could then be complexed with a transition metal precursor, such as palladium(II) acetate (B1210297) or bis(acetonitrile)palladium(II) chloride, to generate a palladium catalyst. Such catalysts, featuring a defined ligand sphere, are fundamental tools in organic synthesis for mediating a wide range of cross-coupling reactions. The synthesis of this ligand represents a methodological advancement, providing a new molecular tool derived from the this compound scaffold.
Photochemical and Electrochemical Transformations of Halogenated Tetrazolylpyridines
The unique electronic properties of halogenated tetrazolylpyridines, such as this compound, render them amenable to a variety of photochemical and electrochemical transformations. These reactions can induce profound changes in the molecular structure, offering pathways to novel compounds that may be inaccessible through conventional thermal reactions. The interplay between the electron-withdrawing halogen substituent, the electron-rich pyridine ring, and the photochemically labile tetrazole moiety governs the reactivity of these molecules under light or electrical current.
Photochemical Transformations
The photochemistry of tetrazole derivatives is a rich and complex field, often characterized by the cleavage of the tetrazole ring upon exposure to ultraviolet (UV) light. mdpi.comresearchgate.net This process typically involves the extrusion of a molecule of nitrogen (N₂), a highly favorable thermodynamic event that drives the reaction forward. The nature of the resulting products is heavily dependent on the substituents attached to the tetrazole ring and the surrounding reaction conditions. mdpi.com
While specific photochemical studies on this compound are not extensively documented in the public domain, the general behavior of aryl-substituted tetrazoles can provide a predictive framework. Upon photolysis, 2-aryl-substituted tetrazoles are known to generate highly reactive nitrile imine dipoles. worktribe.comresearchgate.net These intermediates can be trapped in situ by various dipolarophiles, such as alkenes, to yield five-membered heterocyclic rings like pyrazolines in high chemical yields. worktribe.comresearchgate.net This "photo-click" strategy offers a reagent-free approach to constructing complex molecular architectures. worktribe.com
Another potential photochemical pathway for tetrazoles involves the formation of a nitrene intermediate following nitrogen extrusion. mdpi.com For biaryltetrazoles, this can lead to intramolecular cyclization reactions, yielding fused heterocyclic systems. mdpi.com The presence of the chloro-substituted pyridine ring in this compound could influence the stability and subsequent reactions of these photogenerated intermediates.
The general photodegradation of tetrazoles can lead to a variety of products, underscoring the challenge in achieving selectivity. mdpi.comresearchgate.net The reaction pathways are sensitive to the structure of the substituents and the possibility of tautomerism. mdpi.comresearchgate.net
| Photochemical Reaction Type | Reactant Class | Key Intermediate | Typical Product(s) | Reference |
| Photo-induced Ring Cleavage | Aryl-substituted Tetrazoles | Nitrile Imine | Pyrazolines (with trapping agent) | worktribe.comresearchgate.net |
| Photoextrusion of Nitrogen | Biaryltetrazoles | Nitrene | Fused Heterocycles (e.g., 9H-pyrimido[4,5-b]indoles) | mdpi.com |
| General Photodegradation | Unsubstituted Tetrazole | Various | Nitrilimine, Diazomethane, Carbodiimide, Cyanamide | mdpi.comresearchgate.net |
This table presents potential photochemical transformations of halogenated tetrazolylpyridines based on the known reactivity of related tetrazole derivatives.
Electrochemical Transformations
The electrochemical behavior of halogenated tetrazolylpyridines is expected to be characterized by redox processes centered on both the halogenated pyridine ring and potentially the tetrazole moiety. Electrochemical methods offer a green and efficient alternative to traditional chemical transformations, often proceeding under mild conditions without the need for harsh reagents. nih.govresearchgate.net
The chloro-substituent on the pyridine ring is a key site for electrochemical activity. Electrochemical reduction can lead to the selective dechlorination of chloro-pyridines. researchgate.net This process can be influenced by the presence of other functional groups and the reaction conditions, such as the electrode material and the presence of oxygen. researchgate.net For instance, the electrochemical reduction of 2-chloro-5-trichloromethyl pyridine on an activated silver electrode can be directed towards different products by controlling the oxygen concentration. researchgate.net
Furthermore, electrochemical oxidative halogenation has been demonstrated for various heterocyclic compounds. nih.govrsc.org While this would involve the introduction of a halogen, the reverse process—reductive dehalogenation—is a plausible transformation for this compound.
The pyridine ring itself can undergo electrochemical transformations. For example, catechol thioethers containing a pyridine fragment have been shown to undergo electrochemical oxidation. beilstein-journals.org The oxidation potentials are influenced by the substituents on the pyridine ring. beilstein-journals.org
| Electrochemical Process | Potential Transformation of this compound | Key Factors | Reference |
| Reduction | Dechlorination of the pyridine ring | Electrode material, potential, atmosphere (e.g., oxygen presence) | researchgate.net |
| Oxidation | Oxidation of the pyridine moiety | Substituents on the ring, solvent system | beilstein-journals.org |
This table outlines expected electrochemical transformations for this compound based on the behavior of related halogenated pyridines and other heterocyclic systems.
Future Research Directions and Emerging Paradigms in Pyridine Tetrazole Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies for 2-chloro-4-(1H-tetrazol-1-yl)pyridine
The synthesis of "this compound" and its analogs is poised for significant advancements through the adoption of innovative and environmentally conscious methodologies. Future research will likely pivot towards greener, more efficient, and safer synthetic protocols.
Green Chemistry Approaches: The principles of green chemistry are increasingly influential in the synthesis of heterocyclic compounds. For pyridine-tetrazole synthesis, this translates to the use of microwave-assisted organic synthesis (MAOS), which has been shown to reduce reaction times, increase yields, and often eliminate the need for hazardous solvents. nih.govresearchgate.net The development of one-pot multicomponent reactions (MCRs) is another key area, offering atom economy and procedural simplicity. researchgate.netbeilstein-journals.orgneuroquantology.com Research into solvent-free reaction conditions or the use of water as a solvent is also a promising direction for minimizing the environmental impact of synthetic processes. dntb.gov.ua
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and efficient production of tetrazoles. core.ac.ukmit.edu This technology minimizes the risks associated with hazardous reagents like azides by utilizing small reaction volumes at any given time. core.ac.ukmit.edu The application of flow chemistry to the synthesis of "this compound" could lead to scalable and highly controlled manufacturing processes.
Photocatalysis: Visible-light photocatalysis offers a novel and sustainable approach to organic synthesis. Recent studies have demonstrated the use of photocatalysis for the coupling of tetrazoles with other molecules, suggesting a potential new route for the derivatization of the pyridine-tetrazole core. rsc.org The exploration of photocatalytic methods for the direct synthesis of the "this compound" scaffold is a fertile ground for future research. worktribe.com
Table 1: Comparison of Synthetic Methodologies for Pyridine-Tetrazole Compounds
| Methodology | Advantages | Potential Challenges |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.gov | Scalability can be an issue for industrial production. |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products. nih.govrug.nl | Optimization of reaction conditions for complex substrates. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. core.ac.ukmit.educam.ac.uk | Initial setup costs and specialized equipment. |
| Photocatalysis | Use of renewable energy, mild reaction conditions. rsc.org | Substrate scope and catalyst stability. |
Integration into Advanced Materials Science Research
The unique electronic and coordination properties of the pyridine-tetrazole scaffold make it a compelling candidate for integration into advanced materials. Research in this area is focused on leveraging these properties for the development of novel functional materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of both the pyridine (B92270) and tetrazole rings can act as excellent ligands for metal ions. lifechemicals.com This has led to the exploration of pyridine-tetrazole derivatives in the construction of coordination polymers and MOFs. acs.org These materials have potential applications in gas storage and separation. Future work will likely involve the synthesis and characterization of novel MOFs incorporating "this compound" to tailor their porosity and functionality for specific applications.
Luminescent Materials: Some tetrazole-containing compounds have shown interesting photophysical properties, including fluorescence. nih.gov The development of push-pull tetrazoles with donor and acceptor groups has been shown to influence their intramolecular charge transfer (ICT) characteristics, which are crucial for applications in nonlinear optics (NLO). rsc.orgrsc.org Investigating the photophysical properties of "this compound" and its derivatives could lead to new fluorescent probes or NLO materials.
Development of Advanced Predictive Models for Chemical Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. For "this compound," advanced predictive models can provide valuable insights into its reactivity and guide the design of new synthetic strategies.
Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.combohrium.comresearchgate.net For pyridine-tetrazole systems, DFT can be employed to study frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. nih.gov It can also be used to elucidate reaction mechanisms and predict the regioselectivity of derivatization reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its properties. researchgate.netnih.govresearchgate.net While often used in medicinal chemistry, QSAR can also be applied to predict the chemical reactivity and physical properties of compounds like "this compound." nih.gov Developing QSAR models for this class of compounds could accelerate the discovery of new derivatives with desired properties.
Table 2: Computational Tools in Pyridine-Tetrazole Chemistry
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies. researchgate.net | Reactivity prediction, understanding of reaction pathways. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of chemical and physical properties. researchgate.netnih.gov | Structure-property correlations, design of new compounds. researchgate.net |
Interdisciplinary Applications of this compound in Chemical Sciences
The versatility of the "this compound" scaffold lends itself to a range of applications within the chemical sciences, beyond its use as a synthetic intermediate.
Catalysis: Pyridine-tetrazole derivatives can act as ligands in transition metal catalysis. researchgate.net The coordination of these ligands to metal centers can influence the catalytic activity and selectivity of a wide range of organic transformations. Future research may explore the use of "this compound"-based complexes as catalysts for cross-coupling reactions, hydrogenations, or other important chemical processes.
Photochemistry: The photochemical properties of tetrazoles, such as their ability to undergo ring-opening reactions upon irradiation, can be harnessed for various applications. worktribe.comthieme-connect.comresearchgate.net For instance, the light-induced generation of reactive intermediates from pyridine-tetrazole precursors could be used in photolabeling or for the synthesis of complex molecules.
Unexplored Transformations and Derivatizations of the Core Scaffold
While significant progress has been made in the synthesis and functionalization of pyridine-tetrazoles, there remain numerous unexplored chemical transformations and derivatizations of the "this compound" core.
Novel Coupling Reactions: The chloro-substituent on the pyridine ring and the acidic proton on the tetrazole ring provide handles for a variety of coupling reactions. Exploring novel cross-coupling methodologies, such as C-H activation or photoredox catalysis, could lead to the efficient synthesis of a diverse range of derivatives. nih.gov
Ring Transformations: The tetrazole ring is known to undergo various ring transformations, either thermally or photochemically. Investigating these transformations in the context of the "this compound" scaffold could provide access to novel heterocyclic systems with unique properties.
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the pyridine-tetrazole core is of great interest. This would allow for the rapid diversification of lead compounds and the introduction of a wide range of functional groups.
Challenges and Opportunities in the Synthesis of Complex Tetrazole-Containing Heterocycles
The synthesis of complex heterocycles containing both pyridine and tetrazole moieties presents a unique set of challenges and opportunities.
Regioselectivity: A key challenge in the synthesis of substituted pyridine-tetrazoles is controlling the regioselectivity of the reactions. For example, the alkylation of the tetrazole ring can occur at different nitrogen atoms, leading to a mixture of isomers. Developing highly regioselective synthetic methods is a critical area of research.
Synthesis of Macrocycles: The incorporation of pyridine-tetrazole units into macrocyclic structures is a promising area for the development of new host-guest systems and functional materials. researchgate.netnih.govtudublin.ie However, the synthesis of these large-ring systems can be challenging due to issues of entropy and ring strain. Overcoming these challenges will require the development of innovative macrocyclization strategies.
Diversity-Oriented Synthesis: The development of diversity-oriented synthesis (DOS) strategies for pyridine-tetrazole-containing heterocycles would enable the rapid generation of large libraries of compounds for screening in various applications. This approach, combined with high-throughput screening, could accelerate the discovery of new materials with desired properties. beilstein-journals.orgresearchgate.netnih.gov
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| 2-Chloro-4-aminopyridine | Tetrazole hydrolysis under acidic conditions | Use anhydrous solvents, avoid HCl |
| 4-(1H-Tetrazol-1-yl)pyridin-2-ol | Dechlorination in basic media | Conduct reactions under inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
